Cas no 1781046-79-4 (2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1781046-79-4x500.png)
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(tert-butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid
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- インチ: 1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7-8(10(14)15)6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)
- InChIKey: SUXGWDQNDLINIH-UHFFFAOYSA-N
- ほほえんだ: C12C(C(C(O)=O)C1)CCN2C(OC(C)(C)C)=O
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18173-500MG |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
1781046-79-4 | 95% | 500MG |
¥ 5,121.00 | 2023-04-14 | |
Enamine | EN300-7284816-0.1g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
1781046-79-4 | 95.0% | 0.1g |
$554.0 | 2025-03-11 | |
Enamine | EN300-7284816-0.25g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
1781046-79-4 | 95.0% | 0.25g |
$792.0 | 2025-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18173-1G |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
1781046-79-4 | 95% | 1g |
¥ 7,682.00 | 2023-04-14 | |
1PlusChem | 1P02093C-50mg |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
1781046-79-4 | 95% | 50mg |
$588.00 | 2024-06-19 | |
1PlusChem | 1P02093C-1g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
1781046-79-4 | 95% | 1g |
$2039.00 | 2023-12-20 | |
Aaron | AR0209BO-1g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
1781046-79-4 | 95% | 1g |
$2224.00 | 2023-12-15 | |
1PlusChem | 1P02093C-5g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
1781046-79-4 | 95% | 5g |
$5799.00 | 2023-12-20 | |
Aaron | AR0209BO-10g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
1781046-79-4 | 95% | 10g |
$9488.00 | 2023-12-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18173-1.0g |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
1781046-79-4 | 95% | 1.0g |
¥7682.0000 | 2024-07-24 |
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acidに関する追加情報
Comprehensive Overview of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid (CAS No. 1781046-79-4)
The compound 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid (CAS No. 1781046-79-4) represents a structurally unique nitrogen-containing bicyclic scaffold with significant potential in pharmaceutical and materials science research. This molecule integrates a tert-butoxy carbonyl (Boc) protecting group with a azabicyclo[3.2.0]heptane core, a bicyclic ring system characterized by a seven-membered ring fused to a five-membered ring, where one carbon is replaced by a nitrogen atom. The carboxylic acid functionality at the 6-position further enhances its reactivity and versatility in synthetic transformations.
The azabicyclo[3.2.0]heptane framework is a well-established motif in medicinal chemistry due to its rigid, conformationally constrained structure, which can mimic biologically active peptides or small molecules. The incorporation of the Boc protecting group at the 2-position provides strategic control over functional group reactivity, enabling stepwise synthesis of complex derivatives without premature degradation of sensitive intermediates.
Recent studies have highlighted the utility of azabicyclic compounds in the development of enzyme inhibitors and receptor modulators. For instance, derivatives of this class have shown promise as selective inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammatory diseases. The rigid structure of azabicyclo[3.2.0]heptane mimics the transition states of enzymatic reactions, enhancing binding affinity and selectivity.
The tert-butoxy carbonyl (Boc) group is a cornerstone in modern organic synthesis for its mild cleavage conditions and compatibility with a wide range of functional groups. In the context of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid, this protecting group ensures that the amino functionality remains inert during subsequent synthetic steps, such as esterification or amidation reactions targeting the carboxylic acid moiety.
Structural analysis via X-ray crystallography has revealed that the azabicyclo[3.2.0]heptane core adopts a chair-like conformation, minimizing ring strain while maintaining rigidity—a property critical for molecular recognition processes in biological systems. This conformational stability is further reinforced by the presence of the Boc group at C(2), which sterically hinders unwanted side reactions.
In materials science applications, compounds like 1781046-79-4 are being explored for their ability to form self-assembled nanostructures due to their amphiphilic nature (hydrophobic Boc group vs hydrophilic carboxylic acid). These structures have potential uses in drug delivery systems or as templates for nanoscale device fabrication.
Synthetic routes to this compound typically involve multistep processes starting from substituted piperidines or azetidines as precursors to the azabicyclic core, followed by Boc protection and carboxylation at C(6). Recent advancements in catalytic C–H functionalization have enabled more efficient access to such complex architectures under mild conditions.
Computational studies using density functional theory (DFT) have elucidated key electronic properties of this molecule, including frontier molecular orbital distributions that influence reactivity patterns during cross-coupling reactions or conjugate additions to enones.
In high-throughput screening campaigns targeting G protein-coupled receptors (GPCRs), analogs bearing this scaffold demonstrated improved pharmacokinetic profiles compared to linear counterparts—highlighting the value of conformational restriction through bicyclic frameworks like azabicyclo[3.2.0]heptane.
The carboxylic acid functionality at C(6) opens avenues for bioconjugation chemistry, enabling linkage to biomolecules such as antibodies or nucleic acids via amide bond formation after Boc deprotection under acidic conditions (e.g., trifluoroacetic acid).
Environmental impact assessments suggest that while no specific data exists for CAS No 1781046-79-4 itself, general principles governing Boc-containing compounds indicate low persistence in natural environments when handled properly during industrial-scale synthesis operations.
Current research trends emphasize expanding the scope of substituents on both nitrogen atoms within the azabicyclic system—particularly exploring electron-withdrawing groups that could modulate lipophilicity and membrane permeability characteristics essential for CNS-targeted therapeutics.
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